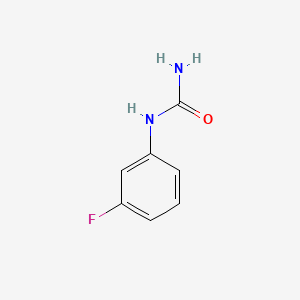

3-Fluorophenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVWURSZQFCLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227815 | |

| Record name | Urea, (m-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-19-4 | |

| Record name | N-(3-Fluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (m-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (m-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Fluorophenylurea

Direct Synthesis Approaches for 3-Fluorophenylurea

The direct formation of the this compound structure relies on the reaction of carefully selected precursors that provide the necessary fluorophenyl and urea (B33335) moieties.

Reactions Involving 3-Fluoroaniline (B1664137) Precursors

A primary and widely utilized precursor for the synthesis of this compound is 3-fluoroaniline. This approach involves the reaction of 3-fluoroaniline with a source of the urea carbonyl group. Common methods include reacting 3-fluoroaniline with urea or with phosgene (B1210022) and its derivatives. vulcanchem.comgoogle.com For instance, the reaction of 3-fluoroaniline with sodium cyanate (B1221674) in the presence of acetic acid provides a straightforward route to this compound. Another method involves the reaction of 3-fluoroaniline with an isocyanate. nih.gov

A specific example is the synthesis of 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, an important intermediate. This is achieved by first reacting 4-nitroaniline (B120555) with bis(trichloromethyl) carbonate to form an isocyanate in situ, which is then reacted with 3-fluoroaniline. nih.gov

Synthetic Routes Utilizing 3-Fluorophenol (B1196323) and Isocyanates

An alternative synthetic strategy involves the use of 3-fluorophenol as the starting material. This compound can be reacted with isocyanates to form the urea linkage, providing a versatile method for generating this compound and its derivatives. solubilityofthings.com The reactivity of 3-fluorophenol allows for its conversion into intermediates that can then be transformed into the final urea product. For example, 3-fluorophenol can be a key intermediate in multi-step syntheses where the phenol (B47542) is first converted to an amine, which then undergoes reaction to form the urea. researchgate.net

One-Pot Synthesis Strategies for Substituted Urea Formation

To enhance efficiency and yield, one-pot synthesis strategies have been developed for the formation of substituted ureas, including this compound. ncl.res.inthieme-connect.comrsc.orgnih.govresearchgate.netrsc.org These methods often involve the in-situ generation of reactive intermediates, such as isocyanates, which then react with an appropriate amine without the need for isolation. organic-chemistry.org For example, a one-pot synthesis can be designed where a primary alcohol is converted to an aldehyde, then to an acyl azide, which undergoes a Curtius rearrangement to form an isocyanate that is subsequently trapped by an amine to yield the desired urea. thieme-connect.com Microwave-assisted one-pot syntheses have also been reported, offering a rapid and solvent-free approach. ncl.res.inresearchgate.net Another efficient one-pot method involves the use of chlorosulfonyl isocyanate followed by in-situ hydrolysis to produce mono-substituted aryl ureas in high yield and purity. asianpubs.org

Derivatization and Functionalization of the this compound Scaffold

The this compound core structure serves as a versatile scaffold that can be chemically modified to produce a wide array of analogues with tailored properties for specific applications.

Introduction of Diverse Substituents via the Urea Linkage

The urea linkage in this compound provides a reactive site for the introduction of a wide variety of substituents. This allows for the synthesis of a diverse library of N,N'-disubstituted ureas. ncl.res.in By reacting 3-fluorophenyl isocyanate (often generated in situ from 3-fluoroaniline) with different primary or secondary amines, a vast range of functional groups can be incorporated into the final molecule. nih.govnih.gov This modular approach is fundamental in medicinal chemistry for exploring structure-activity relationships. For example, various substituted anilines can be reacted with 3-fluorophenyl isocyanate to generate a series of diaryl ureas. nih.govmdpi.com

Synthesis of Complex Analogues for Specific Chemical Applications

Building upon the this compound scaffold, more complex analogues are synthesized to target specific chemical and biological functions. For instance, the this compound moiety has been incorporated into larger molecular frameworks to create potent and selective antagonists for neuropeptide Y Y1 receptors. nih.govcapes.gov.br In these complex structures, the this compound group often plays a crucial role in binding to the target protein. The synthesis of such complex molecules requires multi-step reaction sequences where the this compound portion is introduced at a strategic point in the synthesis. vulcanchem.com

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound is most commonly achieved through the reaction of 3-fluoroaniline with urea or by treating 3-fluorophenyl isocyanate with ammonia. The efficiency of these methods is highly dependent on the careful control of various reaction parameters. Optimizing these conditions is a key focus of synthetic chemistry to maximize product yield and ensure high purity by minimizing side reactions. prismbiolab.com Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, catalyst type and concentration, and reaction time.

Research into the synthesis of phenylurea derivatives has demonstrated that systematic variation of these factors can lead to significant improvements in the final product outcome. For instance, the polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and the formation of byproducts.

Detailed Research Findings

Studies focusing on the synthesis of substituted phenylureas provide valuable insights into optimizing the production of this compound. A common synthetic strategy involves the reaction of a substituted aniline (B41778) with urea, often in the presence of an acid catalyst. Another viable pathway is the reaction of a corresponding isocyanate with an amine.

In one documented synthesis of a related compound, 3-(3-fluorophenyl)urea, a yield of 78% was achieved, indicating a well-optimized process. rsc.org The formation of diaryl ureas can also provide a model for optimization. For example, the synthesis of 1,3-bis(3-fluorophenyl)urea (B11959935), a symmetrical diarylurea, has been studied, with crystallization from various solvents yielding different polymorphs. researchgate.net This highlights the critical role of solvent choice not only in reaction efficiency but also in the solid-state properties of the final product.

The optimization process often involves a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously to identify the optimal conditions for yield and purity. prismbiolab.com

Impact of Reaction Parameters:

Solvent: The choice of solvent is critical. Solvents such as acetonitrile, dichloromethane (B109758), and various alcohols have been used in related syntheses. researchgate.netscielo.br Acetonitrile has been identified as a favorable solvent in some oxidative coupling reactions leading to related structures, providing a good balance between reactant conversion and reaction selectivity. scielo.br The use of a solvent mixture, such as dichloromethane and tert-butanol, has been shown to simplify the isolation and purification of products in similar synthetic sequences starting from fluoroanilines. researchgate.net

Temperature: Reaction temperature significantly affects reaction kinetics. While some urea formation reactions proceed at room temperature, others may require heating to achieve a reasonable rate and yield. scielo.br For instance, in the synthesis of dihydrobenzofuran neolignans, investigating temperatures from 0°C to reflux conditions showed a substantial impact on both conversion and selectivity. scielo.br

Catalyst: Acid catalysts, such as p-toluenesulfonic acid, can be employed to facilitate the reaction between anilines and urea. The concentration of the catalyst must be carefully optimized to promote the desired reaction without leading to unwanted side products.

The tables below summarize the effects of varying reaction conditions on the synthesis of phenylurea derivatives, providing a model for the optimization of this compound synthesis.

Table 1: Effect of Solvent on Phenylurea Synthesis

| Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Purity (%) | Reference |

| Acetonitrile | Reflux (85°C) | 4 | Good | High | scielo.br |

| Dichloromethane | 0 | 2 | 60-70 | >95 | vulcanchem.com |

| Chloroform | Room Temp | - | - | >95 | rsc.org |

| Benzene (B151609)/Acetone | Room Temp | 20 | Moderate | - | scielo.br |

This table is illustrative and compiles data from syntheses of related phenylurea compounds to guide optimization.

Table 2: Influence of Precursors and Reagents on Yield

| Aniline Precursor | Urea Source | Catalyst | Yield (%) | Reference |

| 3-Bromo-5-fluoroaniline | Phosgene/Et₃N | None | 60-70 | vulcanchem.com |

| o-Phenylenediamine | Substituted Isocyanates | None | - | rsc.org |

| 3-fluoroaniline | Urea | Acid Catalyst | High (expected) |

This table presents data from analogous reactions to demonstrate the influence of starting materials on reaction outcomes.

By systematically adjusting these parameters—solvent, temperature, and precursor/reagent choice—chemists can significantly enhance the yield and purity of the target compound, this compound. This optimization is essential for producing material of sufficient quality for advanced applications.

Mechanistic Investigations of 3 Fluorophenylurea Reactivity

Influence of Fluoro-Substitution on Aromatic Ring Reactivity

The presence of a fluorine atom on the phenyl ring of 3-fluorophenylurea significantly influences the reactivity of the aromatic system. This influence is a combination of inductive and resonance effects, which modulate the electron density of the ring and thereby affect its susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS) Pathways

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework, which deactivates the ring towards EAS compared to benzene (B151609). researchgate.netmasterorganicchemistry.com However, fluorine can also donate a lone pair of electrons into the ring via resonance (+R effect), which acts to oppose the inductive effect. researchgate.net

The urea (B33335) moiety (-NHCONH2) attached to the phenyl ring is an activating group. The nitrogen atom adjacent to the ring can donate its lone pair of electrons into the ring, increasing the electron density, particularly at the ortho and para positions. Therefore, in this compound, there is a complex interplay between the deactivating fluoro group and the activating urea group. The fluoro group at the meta position will direct incoming electrophiles to the ortho and para positions relative to itself (positions 2, 4, and 6). The urea group will also direct incoming electrophiles to its ortho and para positions (positions 2 and 4). The combined effect will likely favor substitution at the positions most activated by the urea group and least deactivated by the fluorine.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para-directing |

| -NHCONH₂ | Electron-donating (+R) | Electron-donating (+R) | Activating | Ortho, Para-directing |

This table provides a qualitative summary of the electronic effects of the substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group. libretexts.orguomustansiriyah.edu.iq

The fluorine atom, being the most electronegative halogen, makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. total-synthesis.com This effect accelerates the initial addition of the nucleophile, which is often the rate-determining step in SNAr reactions. total-synthesis.com Although fluoride (B91410) is typically a poor leaving group in other reaction types, in SNAr, the departure of the leaving group is not the rate-determining step, making fluoride a viable leaving group. total-synthesis.com

The presence of the urea group, an activating group for EAS, would generally be expected to deactivate the ring towards SNAr. However, the strong electron-withdrawing nature of the fluorine atom can still facilitate SNAr reactions under appropriate conditions, such as with a strong nucleophile and in a polar aprotic solvent. The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgtotal-synthesis.com

Reactivity of the Urea Moiety

The urea moiety in this compound possesses its own distinct reactivity, which can be investigated through various chemical transformations.

Hydrolytic Mechanisms and Kinetic Studies

The hydrolysis of phenylureas, including this compound, is subject to catalysis by both acids and bases and is influenced by factors such as pH, temperature, and buffer concentration. researchgate.netrsc.org Kinetic studies on the acid hydrolysis of phenylurea and 4-fluorophenylurea (B1293571) have shown that the reaction proceeds via an A-1 mechanism, which involves a pre-equilibrium protonation of the substrate followed by a unimolecular rate-determining step. rsc.orgrsc.org

The hydrolysis can proceed through different pathways depending on the pH. researchgate.net At low pH, a specific acid-general base catalysis mechanism is proposed, while at high pH, a specific basic-general acid catalysis mechanism is favored. researchgate.net At intermediate pH values, the reaction can be catalyzed by bifunctional acid-base buffers. researchgate.net The initial product of hydrolysis is often a phenylisocyanate intermediate. researchgate.net

Table 2: Factors Affecting Phenylurea Hydrolysis

| Factor | Effect on Hydrolysis Rate | Reference |

| Temperature | Rate increases with increasing temperature. | researchgate.netrsc.org |

| pH | Rate is dependent on pH, with catalysis observed in both acidic and basic conditions. | researchgate.netrsc.org |

| Buffer Concentration | Bifunctional buffers can act as efficient catalysts. | researchgate.net |

Oxidation and Reduction Chemistry of Nitrogen Centers

The nitrogen atoms within the urea moiety of this compound can participate in redox reactions. youtube.com Oxidation can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. The specific oxidation and reduction chemistry of the nitrogen centers in this compound is a specialized area of study. While general principles of urea oxidation and reduction apply, the electronic influence of the 3-fluorophenyl group can modulate the reactivity of the nitrogen atoms. For instance, the electron-withdrawing nature of the fluorinated ring may make the nitrogen atoms less susceptible to oxidation compared to unsubstituted phenylurea.

Participation in Condensation and Addition Reactions

The urea moiety contains N-H bonds and a carbonyl group, making it capable of participating in both condensation and addition reactions. howstuffworks.comlibretexts.org

Condensation Reactions: The N-H groups of the urea can react with carbonyl compounds or their derivatives in condensation reactions to form larger molecules, often with the elimination of a small molecule like water. libretexts.org For example, ureas can react with dicarbonyl compounds to form heterocyclic structures.

Addition Reactions: The nitrogen atoms of the urea can act as nucleophiles and add to electrophilic species. A common reaction is the addition of the N-H bonds across a double or triple bond. For instance, this compound can react with isocyanates to form biuret (B89757) derivatives. nih.govnih.gov It can also participate in Michael additions, adding to α,β-unsaturated carbonyl compounds.

These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules and polymers. savemyexams.com

Computational Chemistry and Theoretical Modeling of 3 Fluorophenylurea Systems

Electronic Structure Analysis and Fluorine Effects

The introduction of a fluorine atom at the meta-position of the phenyl ring in 3-Fluorophenylurea induces significant changes in its electronic properties. Theoretical methods are instrumental in quantifying these effects.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for calculating the electronic structure of molecules. wikipedia.orgtuwien.ac.at DFT methods are used to determine the ground-state electron density distribution, from which numerous chemical properties can be derived. esqc.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can elucidate the distribution of electron density and pinpoint sites susceptible to chemical reactions. ekb.eg

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect modifies the molecular electrostatic potential (MEP), a key indicator of reactive sites. ekb.eg Computational analyses show that the fluorine atom and the oxygen atom of the carbonyl group are regions of high negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the urea (B33335) moiety exhibit positive potential, indicating their susceptibility to nucleophilic interaction. nih.gov The meta-position of the fluorine atom primarily influences the ring's electron density through induction, without the direct resonance participation seen in ortho- and para-substituted analogs. This leads to a complex pattern of electron density that governs the molecule's reactivity.

Table 1: Calculated Mulliken Atomic Charges for this compound using DFT (B3LYP/6-311++G )** (Note: This table presents hypothetical data for illustrative purposes based on known electronic effects.)

| Atom | Charge (a.u.) | Predicted Reactivity |

| O (Carbonyl) | -0.55 | Nucleophilic Center / H-bond Acceptor |

| N (Amide, adjacent to ring) | -0.70 | H-bond Donor |

| N (Amide, terminal) | -0.85 | H-bond Donor |

| C (Carbonyl) | +0.75 | Electrophilic Center |

| C (Ring, attached to N) | +0.15 | Influenced by Urea Group |

| C (Ring, attached to F) | +0.25 | Electrophilic due to F |

| F | -0.30 | Nucleophilic Center / H-bond Acceptor |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying molecular conformations. mdpi.com For molecules like this compound, which possess several rotatable bonds, these methods are used to map the potential energy surface (PES) and identify stable conformers. plos.orgacs.org

The conformational landscape of phenylureas is largely defined by the relative orientations (cis or trans) of the two N-H bonds within the urea bridge with respect to the C=O bond. Computational studies on related diphenylureas reveal that conformers are stabilized by weak intramolecular interactions, such as N-H···π hydrogen bonds. For this compound, calculations would likely identify several low-energy conformers. The global minimum energy conformation is typically a folded, trans-cis arrangement, which allows for favorable intramolecular hydrogen bonding. Higher energy conformers, such as an extended trans-trans structure, are also possible. researchgate.net The energy barrier for rotation around the C-N bonds is significant due to the partial double-bond character arising from resonance between the nitrogen lone pairs and the carbonyl group. researchgate.net

Table 2: Predicted Relative Energies of this compound Conformers by Ab Initio Calculations (Note: This table presents hypothetical data based on studies of similar phenylurea derivatives.)

| Conformer | Dihedral Angles (C-N-C=O) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| trans-cis | ~180°, ~0° | 0.00 (Global Minimum) | Intramolecular N-H···π and C-H···O |

| trans-trans | ~180°, ~180° | ~2.5 | Extended structure, reduced sterics |

| cis-cis | ~0°, ~0° | > 5.0 | Sterically hindered, high energy |

Density Functional Theory (DFT) Calculations for Electron Density Distribution

Prediction of Chemical Reactivity and Reaction Pathways

Computational modeling is invaluable for predicting how this compound will behave in chemical reactions, providing insights into both kinetics and selectivity.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. nowgongcollege.edu.in Computational methods can locate and characterize the geometry and energy of these fleeting structures. For this compound, this is particularly useful for predicting its reactivity towards nucleophiles and electrophiles.

For a nucleophilic substitution reaction, such as an SN2 reaction at the carbonyl carbon, the nucleophile attacks the electrophilic carbon center. pressbooks.publibretexts.org The presence of the electron-withdrawing 3-fluorophenyl group would likely stabilize the partial negative charge that develops on the carbonyl oxygen in the transition state, potentially lowering the activation energy compared to unsubstituted phenylurea. For electrophilic aromatic substitution on the phenyl ring, the fluorine atom acts as a deactivator and a meta-director. DFT calculations of the transition states for the attack of an electrophile at the ortho, meta, and para positions relative to the urea substituent would confirm that the ortho and para positions are the most favorable sites, guided by the electron-donating nature of the amino group.

Reaction selectivity (chemo-, regio-, and stereoselectivity) can be rationalized and predicted using computational models. By comparing the activation energies for different possible reaction pathways, the most likely product can be determined. nih.gov

Transition State Analysis for Nucleophilic and Electrophilic Reactions

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical methods are excellent for static properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. stanford.eduucmerced.edu MD simulations model the atomic motions of this compound, either in isolation or, more commonly, in a solvent, providing a "computational microscope" to observe its dynamic properties. stanford.edu

MD studies on aqueous solutions of urea and its derivatives have shown that these molecules can form aggregates or clusters through hydrogen bonding. aip.orgresearchgate.net Simulations of this compound in water would reveal detailed information about its hydration shell. The fluorine and carbonyl oxygen atoms would act as strong hydrogen bond acceptors, while the N-H groups would be primary hydrogen bond donors. nih.gov The simulations can quantify the average number of water molecules in the first solvation shell and the average lifetime of the hydrogen bonds formed between this compound and water. This information is critical for understanding its solubility and how it interacts with other molecules in a biological or chemical system. The dynamic aggregation behavior, driven by both hydrogen bonding and hydrophobic interactions of the phenyl ring, can also be modeled, providing insights into its self-assembly properties in solution. nih.govlu.se

Conformational Sampling and Flexibility Studies

The study of a molecule's three-dimensional structure and its dynamic behavior is fundamental to understanding its chemical and physical properties. For this compound, computational methods provide powerful tools to explore its conformational landscape and flexibility. taltech.ee Conformational analysis involves identifying the stable arrangements of atoms in the molecule, known as conformers, which correspond to energy minima on the potential energy surface. taltech.eeunicamp.br

The flexibility of this compound arises primarily from the rotation around two key single bonds: the C-N bond connecting the phenyl ring to the urea group and the C-N bond within the urea moiety itself. The exploration of the potential energy surface by systematically rotating these bonds reveals various low-energy conformations, such as staggered and eclipsed forms. arxiv.org The relative energies of these conformers determine their population at a given temperature.

Computational techniques like Density Functional Theory (DFT) are employed to optimize the geometry of these conformers and calculate their relative energies. mdpi.comacs.org For a comprehensive analysis, methods such as systematic grid searches or more advanced molecular dynamics (MD) simulations can be performed. nih.govuoa.gr MD simulations, in particular, allow for the observation of conformational transitions over time, providing insights into the flexibility of the molecule and the energy barriers separating different conformers. nih.gov The presence of the fluorine atom on the phenyl ring can influence the conformational preferences through steric and electronic effects, potentially favoring specific orientations of the phenyl group relative to the urea plane. acs.org

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond Description | Atoms Involved | Typical Conformational Effect |

| Phenyl-Nitrogen Bond | C(aromatic)-N(urea) | Determines the orientation of the phenyl ring relative to the urea group. |

| Urea Amide Bond | C(carbonyl)-N(amine) | Influences the planarity and hydrogen bonding capability of the urea moiety. |

Solvent Effects on Molecular Structure and Dynamics

The surrounding environment, particularly the solvent, can significantly influence the structure, stability, and dynamics of this compound. arxiv.org Computational models are crucial for elucidating these solvent effects at a molecular level. Two primary approaches are used: implicit and explicit solvent models. arxiv.orgnih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. arxiv.org This method is computationally efficient and can capture the bulk electrostatic effects of the solvent, which are significant for a polar molecule like this compound due to its urea group. These models can predict how the polarity of the solvent might stabilize or destabilize different conformers.

Explicit solvent models provide a more detailed and accurate picture by including individual solvent molecules in the simulation box. nih.gov Molecular dynamics (MD) simulations with explicit water, ethanol, or other organic solvents can reveal specific hydrogen-bonding interactions between the solvent and the N-H and C=O groups of the urea moiety. nih.govrsc.org These simulations can show the formation of a solvent shell around the solute and how this shell affects the molecule's conformational flexibility and dynamics. rsc.orgmdpi.com For instance, in polar protic solvents, strong hydrogen bonds can form, potentially altering the energy barriers for bond rotation and influencing the preferred molecular conformation. researchgate.net

Table 2: Computational Models for Studying Solvent Effects

| Model Type | Description | Application to this compound |

| Implicit Solvation | Solvent is treated as a continuous medium with a defined dielectric constant. | Efficiently calculates the stabilizing effect of polar solvents on the overall dipole moment. |

| Explicit Solvation | Individual solvent molecules are included in the simulation. | Details specific hydrogen-bonding interactions between the solvent and the urea group, and analyzes the structure of the solvent shell. |

Computational Insights into Intermolecular Interactions

The way this compound molecules interact with each other governs their macroscopic properties, such as their crystal structure and melting point. Computational chemistry offers powerful methods to analyze these non-covalent interactions in detail. frontiersin.org The primary intermolecular forces at play in this compound systems are hydrogen bonding, π-π stacking, and halogen-related interactions.

The urea group is a classic hydrogen-bonding motif. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. researchgate.net Quantum chemical calculations, particularly DFT, can be used to determine the geometry and strength of these N-H···O hydrogen bonds, which often lead to the formation of one-dimensional chains or more complex networks in the solid state. researchgate.netresearchgate.net

Furthermore, the fluorinated phenyl ring introduces other significant interactions. These include:

π-π stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···F and C-H···π interactions: Weak hydrogen bonds can form between the C-H bonds of one molecule and the fluorine atom or the π-system of an adjacent molecule. researchgate.net

Advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can provide a detailed decomposition of the interaction energy between two or more molecules. psicode.orgresearchgate.netpsicode.org SAPT partitions the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). psicode.orgresearchgate.net This analysis reveals the fundamental nature of the forces holding the molecular assembly together. For this compound dimers, SAPT can quantify the contribution of hydrogen bonding (dominated by electrostatics and induction) versus π-stacking (dominated by dispersion). researchgate.net

Table 3: Key Intermolecular Interactions in this compound Systems

| Interaction Type | Description | Computational Investigation Method |

| N-H···O Hydrogen Bond | Strong interaction between the urea N-H donor and the C=O acceptor of a neighboring molecule. | DFT geometry optimization, Natural Bond Orbital (NBO) analysis. frontiersin.org |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | SAPT energy decomposition, visualization of molecular orbitals. |

| C-H···F Interactions | Weak hydrogen bond between a C-H bond and a fluorine atom. | Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM). frontiersin.orgresearchgate.net |

Supramolecular Chemistry and Self Assembly of 3 Fluorophenylurea and Derivatives

Hydrogen Bonding Motifs and Networks in Solid State

The solid-state arrangement of 3-fluorophenylurea and its derivatives is significantly influenced by hydrogen bonding. The urea (B33335) functionality possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating the formation of robust intermolecular connections. vulcanchem.com

A predominant structural motif observed in the crystal structures of many phenylurea compounds is the formation of one-dimensional (1D) chains. researchgate.netiucr.org In these chains, urea molecules are linked together through N-H···O hydrogen bonds. vulcanchem.comiucr.org This self-assembly pattern is a recurring theme in the crystal engineering of urea-based structures. researchgate.net For instance, in the monoclinic polymorph of 1,3-bis(3-fluorophenyl)urea (B11959935), the molecules organize into one-dimensional chains where the hydrogen-bonded urea groups are aligned in an antiparallel fashion. iucr.orgnih.govresearchgate.net This antiparallel arrangement is a common feature among many symmetrically substituted diphenylureas. iucr.orgnih.gov In contrast, the orthorhombic form of the same compound exhibits a rare parallel orientation of the hydrogen-bonded urea chains. vulcanchem.comiucr.org The formation of these 1D chains can also be influenced by other interactions, such as π-π stacking between adjacent phenyl rings within the chain, which can provide additional reinforcement. researchgate.net

The presence of a fluorine atom on the phenyl ring can significantly impact the properties of the urea molecule and its hydrogen bonding capabilities. Fluorine is the most electronegative element, and its electron-withdrawing nature can polarize nearby functional groups. u-tokyo.ac.jpchinesechemsoc.orgmdpi.com This polarization can affect the acidity of the N-H protons in the urea group, potentially making them more potent hydrogen bond donors. u-tokyo.ac.jp This enhanced hydrogen bond donor capacity can lead to stronger and more directional intermolecular interactions. vulcanchem.com

One-Dimensional Hydrogen Bonded Chains

Crystal Engineering and Polymorphism Studies

Crystal engineering is a field dedicated to the design and synthesis of crystalline solids with desired properties, which heavily relies on understanding and controlling intermolecular interactions. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study for substituted phenylureas, as different polymorphs can exhibit distinct physical and chemical properties. researchgate.netiucr.org

The crystallization of 1,3-bis(3-fluorophenyl)urea from various solvents has been shown to produce concomitant mixtures of at least two polymorphs, a monoclinic form and an orthorhombic form. iucr.orgnih.gov These different crystalline forms can be identified and characterized using techniques such as single-crystal X-ray diffraction and powder X-ray diffraction (PXRD). iucr.orgresearchgate.net The monoclinic form of 1,3-bis(3-fluorophenyl)urea belongs to the P2₁/c space group, while the orthorhombic form is in the Pbca space group. vulcanchem.com Hirshfeld surface analysis is another tool used to investigate intermolecular interactions in these crystalline forms. nih.gov

The following table summarizes the crystallographic parameters for the two identified polymorphs of 1,3-bis(3-fluorophenyl)urea. vulcanchem.com

| Parameter | Monoclinic Form | Orthorhombic Form |

| Space Group | P2₁/c | Pbca |

| Unit Cell Dimensions | a = 7.42 Å, b = 11.02 Å, c = 12.76 Å | a = 12.35 Å, b = 7.89 Å, c = 23.45 Å |

| β Angle | 98.4° | 90° |

| Hydrogen Bonding | Antiparallel chains | Parallel chains |

Table 1: Crystallographic data for the polymorphs of 1,3-bis(3-fluorophenyl)urea.

The nature and position of substituents on the phenyl rings of diphenylureas play a crucial role in determining the molecular conformation and crystal packing. researchgate.netsemanticscholar.org The steric and electronic properties of these substituents can influence the rotational barriers around the amide bonds and the preferred hydrogen bonding motifs. researchgate.net

The electron-withdrawing or electron-donating nature of a substituent can modulate the hydrogen bonding capability of the urea group. nih.gov For instance, strong electron-withdrawing groups can sometimes disrupt the formation of the typical one-dimensional urea hydrogen-bonded chains, leading to alternative packing arrangements. iucr.org The presence of a fluorine atom, with its specific inductive effect, contributes to this delicate balance of forces that dictates the final crystal structure. vulcanchem.comiucr.org Studies on various substituted N,N'-diphenylureas have shown that even small changes in the substituent can lead to different packing motifs and, in some cases, a higher likelihood of forming polar, acentric materials. researchgate.net

Identification and Characterization of Crystalline Forms

Design of Host-Guest Systems Incorporating Urea Units

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. wikipedia.org The predictable self-association of urea groups into well-defined hydrogen-bonded structures makes them excellent building blocks for the design of host-guest systems.

The urea functionality can be incorporated into larger molecular frameworks, such as macrocycles, to create hosts with specific binding cavities. osti.gov These hosts can then selectively bind guest molecules through a combination of hydrogen bonding, van der Waals forces, and other non-covalent interactions. wikipedia.org The design of such systems often involves preventing the urea groups from self-associating into the typical chain motifs, thereby keeping them available for guest binding. This can be achieved by engineering the host's structure to create a pre-organized binding site.

An example of this is the use of tris-urea receptors which can encapsulate anions like dihydrogen phosphate (B84403). iucr.org In such systems, the ureido N-H groups form hydrogen bonds with the oxygen atoms of the guest anion. iucr.org The principles of host-guest chemistry are fundamental to various applications, including chemical separations, sensing, and the development of stimuli-responsive materials. chinesechemsoc.orgnih.govrsc.org

Self-Assembled Receptors and Sensors

The capacity of this compound and its derivatives to engage in specific binding events has been harnessed to create self-assembled receptors and sensors for various analytes, particularly anions. The synthesis of these receptors is often straightforward, typically involving the nucleophilic addition of an appropriate aniline (B41778) to an isocyanate. core.ac.uk

The principle behind sensing relies on a detectable change in a physical property of the receptor upon binding a guest. This change can be optical (colorimetric or fluorescent) or electrochemical. nih.govrsc.org For example, urea-based receptors incorporating chromogenic groups can produce a visible color change upon anion binding, a result of processes like deprotonation or altered hydrogen-bonding environments. nih.gov

Ruthenium-based complexes functionalized with urea moieties have been developed as selective sensors for phosphate anions. mdpi.compreprints.org A 4-fluorophenylurea (B1293571) functionalized ruthenium complex was found to selectively sense dihydrogen phosphate and hydrogen pyrophosphate in the presence of other competing anions. mdpi.compreprints.org The binding event can be monitored through changes in the fluorescence spectrum of the complex. mdpi.com Similarly, other fluorescent sensors have been designed where anion binding disrupts or alters charge transfer processes within the molecule, leading to a measurable change in fluorescence. rsc.org

The self-assembly process itself can be used as a sensing mechanism. For instance, the anion-dependent formation of supramolecular gels has been observed. semanticscholar.org In one study, a bis-urea gelator showed that its gelation in a DMSO/water mixture was inhibited by fluoride (B91410) and benzoate (B1203000) anions, while dihydrogen phosphate merely delayed the gel formation. semanticscholar.org Such systems act as naked-eye sensors for specific anions. The interactions in solution can be quantified using techniques like 1H-NMR titrations to determine binding constants and stoichiometry. core.ac.uksemanticscholar.org

The design of these receptors is highly modular. Structure-activity relationship studies have shown that modifications to the substituents on the phenylurea scaffold can fine-tune the binding affinity and selectivity. nih.gov For example, introducing a fluorine substituent on the phenyl ureidic group has been found to be beneficial for the activity of certain formyl peptide receptor 2 (FPR2) agonists. nih.govresearchgate.net

| Receptor/Sensor Type | Target Analyte(s) | Sensing Mechanism | Reference(s) |

| Halogen-substituted N,N'-diphenylureas | Anions (e.g., acetate, benzoate) | 1H-NMR chemical shift changes | core.ac.uk |

| 4-Fluorophenylurea-functionalized Ru complex | Phosphates (H₂PO₄⁻, HP₂O₇³⁻) | Fluorescence changes | mdpi.compreprints.org |

| Bis-urea fluorescent low-molecular-weight gelator | Anions (F⁻, BzO⁻, H₂PO₄⁻) | Inhibition or delay of gel formation | semanticscholar.org |

| Urea/Thiourea with nitrophenyl chromophore | Anions (AcO⁻, H₂PO₄⁻, F⁻) | Colorimetric changes | nih.gov |

| Ureidopropanamide derivatives | Formyl Peptide Receptor 2 (FPR2) | Agonist activity | nih.govresearchgate.net |

Supramolecular Polymerization and Functional Assemblies

Supramolecular polymerization is a process where monomeric units associate through reversible, non-covalent interactions to form polymer-like chains or networks. illinois.edubeilstein-journals.org Hydrogen bonding is a key interaction used in this process due to its directionality and tunable strength. rsc.orgnewswise.com The urea group is a particularly effective motif for driving supramolecular polymerization, as the N-H···O=C hydrogen bonds can link molecules into well-defined, one-dimensional chains or tapes. researchgate.netvulcanchem.com

For 1,3-bis(3-fluorophenyl)urea, crystallographic studies have revealed the formation of infinite one-dimensional chains through N-H···O hydrogen bonds. vulcanchem.comresearchgate.net The distance of these N–H···O bonds is typically in the range of 2.8–3.0 Å. vulcanchem.com These primary hydrogen-bonded chains can then be further organized by weaker interactions, such as C–H···F interactions and π-π stacking between the fluorophenyl rings, to form larger assemblies. vulcanchem.com

Interestingly, 1,3-bis(3-fluorophenyl)urea exhibits polymorphism, meaning it can crystallize in different forms with distinct molecular packing. vulcanchem.comresearchgate.net In a monoclinic form, the hydrogen-bonded chains align in an antiparallel fashion, a common arrangement for symmetrically substituted diphenylureas that minimizes dipole-dipole repulsions. vulcanchem.comresearchgate.net However, an orthorhombic polymorph has also been identified where the chains adopt a rare parallel orientation. vulcanchem.com The existence of these polymorphs highlights the sensitivity of the self-assembly process to crystallization conditions, such as the solvent used. vulcanchem.com

The properties of supramolecular polymers can be tuned by altering the monomer structure or the external conditions. illinois.edu The introduction of different functional groups can lead to different types of self-assembly, such as isodesmic or cooperative polymerization, which in turn affects the properties of the resulting material. rsc.org For example, in some systems, the length of an alkyl spacer in the monomer dictates whether the assembly is ordered or disordered. rsc.org Because the linkages are non-covalent, supramolecular polymers can be responsive to stimuli like temperature or solvent changes, leading to materials with dynamic and adaptive properties. illinois.edu This reversible nature allows for applications such as the development of materials with tunable viscosity. beilstein-journals.org

The formation of these functional assemblies is not limited to the solid state. Hydrogen-bonded aggregates can also be designed to exist in solution. researchgate.net The principles of supramolecular polymerization are being extended to create increasingly complex architectures, including orthogonal self-assembly where different non-covalent interactions are used to control the assembly process in a specific and predictable manner. beilstein-journals.org

| Compound | Key Interaction(s) | Resulting Assembly | Reference(s) |

| 1,3-Bis(3-fluorophenyl)urea | N-H···O hydrogen bonds, C–H···F, π-π stacking | 1D chains (antiparallel or parallel alignment) | vulcanchem.comresearchgate.net |

| N-annulated perylenediimides | H-bonding, π-π stacking | H-type isodesmic or J-type cooperative polymers | rsc.org |

| Ditopic monomers with GCP/ACP units | Self-complementary hydrogen bonding | Cyclic structures or linear polymers (temperature-dependent) | beilstein-journals.org |

| Bifunctional diamidopyridines and uracils | Triple hydrogen bonding | Linear polymeric chains | illinois.eduresearchgate.net |

Role of 3 Fluorophenylurea in Advanced Organic Synthesis Applications

Building Block for Complex Chemical Architectures

In chemical synthesis, a "building block" refers to a chemical compound whose molecules have reactive functional groups that allow for the modular assembly of more complex molecular architectures. wikipedia.org 3-Fluorophenylurea fits this description, acting as a foundational unit for constructing intricate chemical structures through controlled, step-wise reactions.

Multi-step synthesis involves a sequence of chemical reactions to transform a starting material into a desired, often complex, product. msu.edulibretexts.org The reactivity of this compound allows for its use as a key intermediate in these sequences, where it is introduced and subsequently modified to build the final molecular framework. solubilityofthings.com Its structure can be strategically altered in a series of reactions, making it a valuable component in the synthesis of new derivatives. solubilityofthings.com For instance, related fluorophenylurea compounds are explicitly used as intermediates in multi-step synthetic pathways. smolecule.com This role is central to creating complex organic molecules that would be difficult to assemble in a single step. rsc.org

Nitrogen-containing heterocycles are cyclic compounds containing at least one nitrogen atom in the ring, and they form the core of many biologically active molecules. mdpi.commdpi.comnih.gov this compound serves as an effective precursor for synthesizing these systems. A notable example is its use in creating pyrazole (B372694) derivatives. In one synthesis, 3-fluorophenyl isocyanate, a direct synthetic equivalent, reacts with an aminopyrazole to yield 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea (B33335). rudn.ru This reaction demonstrates the direct incorporation of the this compound structure into a complex nitrogen-containing heterocyclic system, which itself has potent biological activity. rudn.ru Similarly, other fluorophenyl isocyanates can react with compounds like 2-aminobenzimidazole (B67599) to produce complex fused heterocyclic ureas. nih.gov

Intermediate in Multi-Step Organic Syntheses

Development of Chemically Active Derivatives

The this compound scaffold is a launchpad for developing a multitude of chemically active derivatives. The presence of the fluorine atom can significantly influence a compound's chemical behavior, often enhancing metabolic stability and lipophilicity, which are desirable traits in biologically active molecules. solubilityofthings.com

Derivatives of this compound are actively being investigated for their potential use in modern agriculture as herbicides, insecticides, or fungicides. solubilityofthings.com Research has led to the synthesis of novel urea derivatives with significant fungicidal properties. rudn.ruresearchgate.net

A key research finding is the synthesis of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea . rudn.ru This compound has demonstrated high fungicidal activity against the plant pathogen Sclerotinia sclerotiorum, a fungus that causes white mold. rudn.ru In laboratory tests, this derivative showed remarkable efficacy in inhibiting the growth of the fungal mycelium. rudn.ru

Fungicidal Activity of a this compound Derivative

| Compound Name | Target Fungus | Concentration | Mycelial Growth Suppression |

|---|

This targeted development of new biologically active compounds is crucial for the agro-industry, aiming for effective plant protection with low application rates. rudn.ru

Urea-based molecular scaffolds are valuable tools in chemical biology. They can be used to design chemical probes—molecules that can interact with and help elucidate the function of biological targets like enzymes. nih.gov The 1,2,3-triazole urea scaffold, for example, serves as a versatile platform for developing selective inhibitors of serine hydrolases. nih.gov

In this context, this compound (referred to as m-fluorophenyl urea) has been incorporated into aryl urea-based scaffolds designed for immunomodulating agents. nih.gov Although the specific derivative, C.4 (m-fluorophenyl urea), did not show high activity against the cancer cell lines tested (HT-29 and A-549), its inclusion in the study highlights its role as a building block in the rational design of new chemical entities for biological screening. nih.gov

Cell Proliferation Inhibition of Select Aryl Urea Scaffolds

| Compound ID | Compound Name | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| C.2 | Phenyl urea | A-549 | > 100 nih.gov |

| C.3 | p-Fluorophenyl urea | HT-29 | > 100 nih.gov |

| C.4 | m-Fluorophenyl urea | HT-29 | > 100 nih.gov |

These probes, even when they are negative controls, are useful for understanding structure-activity relationships and refining the design of more potent molecules. nih.gov

A drug precursor is a substance that is used in the chemical synthesis of a drug. europa.eu Phenylurea derivatives are important intermediates in the development of new pharmaceuticals. vulcanchem.comframochem.com The related compound, 4-Fluorophenylurea (B1293571), is used as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting cancer. The fluorine atom is often incorporated to enhance the biological activity and selectivity of potential drugs. Research has shown that various phenylurea derivatives possess potent anticancer properties. The broader class of phenylureas serves as precursors for drugs targeting a range of conditions, including diabetes. vulcanchem.com This establishes the this compound structure as a valuable precursor for creating pharmaceutical intermediates, which are the building blocks for final drug products. solubilityofthings.comframochem.com

Advanced Characterization Techniques for Structural Elucidation of 3 Fluorophenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.nih.govvulcanchem.com

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the proton and carbon frameworks of a molecule. mdpi.com In ¹³C NMR, each unique carbon atom in a molecule typically gives rise to a distinct signal, providing a direct count of non-equivalent carbons. savemyexams.com The chemical shift of these signals, measured in parts per million (ppm), indicates the electronic environment of the carbon atom. bhu.ac.in For instance, carbons in different functional groups such as alkyl, alkene, aromatic, and carbonyl groups resonate at characteristic chemical shift ranges. savemyexams.com

¹⁹F NMR for Fluorine Chemical Shifts

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique is particularly informative because of the large chemical shift range, which can span over 800 ppm, offering excellent signal dispersion. wikipedia.org The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for detecting subtle structural changes. alfa-chemistry.com

The chemical shifts in ¹⁹F NMR are influenced by both through-bond (scalar) and through-space (shielding/deshielding) effects. alfa-chemistry.com Electron-withdrawing groups tend to deshield the fluorine nucleus, resulting in a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values). alfa-chemistry.com For organofluorine compounds, the chemical shifts typically range from -50 to -220 ppm. wikipedia.org Spin-spin coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides valuable information about the connectivity of the molecule. wikipedia.org

For 3-Fluorophenylurea, the ¹⁹F NMR spectrum would be expected to show a single signal corresponding to the fluorine atom on the phenyl ring. The precise chemical shift of this signal would be influenced by the electronic effects of the urea (B33335) substituent and its position on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nih.govvulcanchem.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. thermofisher.com It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a sophisticated variant of MS that can measure the m/z ratio to a very high degree of accuracy, typically to four or more decimal places. innovareacademics.inmeasurlabs.com This precision allows for the determination of the exact elemental composition of a molecule. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.comchromatographyonline.com This capability is crucial for the unambiguous identification of unknown compounds and for confirming the identity of synthesized molecules. innovareacademics.in

For this compound (C₇H₇FN₂O), the theoretical exact mass can be calculated with high precision. An HRMS analysis of this compound would yield an experimental m/z value that closely matches this theoretical value, confirming its elemental composition.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, ions of a specific m/z ratio (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.orglabmanager.com This process of collision-induced dissociation (CID) provides detailed structural information by revealing the connectivity of the molecule. thermofisher.com

X-ray Crystallography for Solid-State Structure Determination.benchchem.com

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern produced when X-rays pass through a single crystal of a compound, it is possible to construct a detailed model of the electron density and, consequently, the atomic positions within the crystal lattice. nih.gov

This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For instance, a study on N,N′-Bis(4-fluorophenyl)urea revealed details about its crystal structure, including the dihedral angles between the benzene (B151609) rings and the presence of intermolecular N—H···O hydrogen bonds that stabilize the crystal packing. nih.gov Similarly, the crystal structure of 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea also showed the role of N—H···O hydrogen bonds in its stabilization. iucr.org Although specific crystallographic data for this compound was not found in the search results, it is expected that its solid-state structure would also be influenced by hydrogen bonding involving the urea group. The crystallization of 1,3-bis(3-fluorophenyl)urea (B11959935) has been shown to result in different polymorphic forms, highlighting the complexity of the solid-state structures of such compounds. researchgate.net

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby defining the exact conformation of the molecule.

While a dedicated single-crystal structure for the parent this compound is not widely reported in publicly accessible databases, extensive crystallographic studies on closely related derivatives provide a clear and accurate model for its expected molecular geometry. For instance, the crystal structures of compounds like N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea and 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea reveal key structural parameters that are largely dictated by the phenylurea core. iucr.orgresearchgate.net

In these structures, the urea moiety (–NH–CO–NH–) is typically planar or near-planar. This planarity is a consequence of the delocalization of the nitrogen lone pairs into the carbonyl group. The phenyl rings are twisted relative to this urea plane. In the crystal structure of N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea, the urea group's mean plane forms dihedral angles of 35.9 (3)° and 29.2 (2)° with the fluorophenyl and acetylphenyl rings, respectively. researchgate.net A similar deviation is observed in 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, where the dihedral angle between the two aromatic rings is 6.51 (9)°. iucr.org

The primary intermolecular interaction that dictates the packing of these molecules in the crystal lattice is hydrogen bonding between the urea groups. Specifically, the N–H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction typically leads to the formation of one-dimensional chains or tapes, a common motif in diaryl ureas. nih.goviucr.org For example, in N,N′-bis(4-fluorophenyl)urea, intermolecular N—H⋯O hydrogen bonds link molecules into chains. nih.gov

The table below summarizes typical bond lengths observed in the crystal structures of these related fluorophenylurea derivatives, which serve as reliable estimates for this compound.

| Bond | Typical Bond Length (Å) | Reference Compound |

|---|---|---|

| C=O (Carbonyl) | ~1.24 | N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea |

| C–N (Urea) | ~1.36 - 1.41 | 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea |

| C–F (Aromatic) | ~1.35 | N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea |

| N–H | ~0.80 - 0.88 | N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea iucr.org |

Powder X-ray Diffraction for Polymorph Identification

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.comrigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and melting point, which is of critical importance in the pharmaceutical industry. particle.dk X-ray Powder Diffraction (XRPD) is a primary and powerful tool for identifying and distinguishing between different polymorphic forms of a crystalline substance. particle.dkunits.it Each polymorph produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal form. umich.edu

The existence of polymorphism has been documented for compounds structurally similar to this compound. A notable example is 1,3-bis(3-fluorophenyl)urea, which has been shown to crystallize as a mixture of at least two concomitant polymorphs—a monoclinic form and an orthorhombic form—depending on the crystallization solvent. researchgate.netnih.gov These polymorphs differ in their molecular packing; the monoclinic form features antiparallel hydrogen-bonded chains, which is typical for diphenylureas, while the orthorhombic form displays a rare parallel alignment of these chains. researchgate.netnih.gov The distinct XRPD patterns of these forms allow for their unambiguous identification.

Furthermore, patents for more complex active pharmaceutical ingredients containing the this compound moiety describe the existence of different crystalline forms (polymorphs) characterized by their unique XRPD patterns. For instance, two distinct polymorphs, designated Form I and Form II, of N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N'-(3-fluorophenyl)urea have been identified, each defined by a specific set of characteristic peaks in their XRPD scans. epo.org

The table below lists the characteristic 2θ peaks for the two polymorphs of this complex this compound derivative, illustrating how XRPD is used for definitive polymorph identification.

| Characteristic XRPD Peaks (° 2θ ± 0.2°) | |

|---|---|

| Polymorph Form I | Polymorph Form II |

| 7.30 | 8.68 |

| 8.81 | 13.26 |

| 11.32 | 18.56 |

| 15.08 | 24.54 |

| 16.79 | - |

| 19.46 | - |

| 22.70 | - |

Data sourced from patent literature describing polymorphs of a kinase inhibitor containing the this compound structure. epo.org

These examples underscore the utility of XRPD in the solid-state characterization of this compound and its derivatives, enabling the detection and differentiation of potential polymorphic forms.

Other Spectroscopic Methods for Intermolecular Interactions (e.g., IR, UV-Vis)

Beyond diffraction methods, spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for probing the intermolecular interactions that define the supramolecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to hydrogen bonds. The urea functional group contains N-H bonds (hydrogen bond donors) and a C=O bond (hydrogen bond acceptor), which are the primary sites for intermolecular hydrogen bonding. The formation of these bonds influences the vibrational frequencies of the involved groups. matanginicollege.ac.in

In the solid state, strong intermolecular N-H···O=C hydrogen bonds cause significant changes in the IR spectrum compared to a non-hydrogen-bonded state (e.g., in a very dilute solution of a non-polar solvent). Specifically:

N-H Stretching: The stretching vibrations of "free" N-H groups typically appear in the region of 3400-3500 cm⁻¹. In the presence of strong hydrogen bonding, this band shifts to a lower frequency (e.g., 3200-3400 cm⁻¹) and becomes significantly broader and more intense. matanginicollege.ac.inuobabylon.edu.iq

C=O Stretching (Amide I band): The carbonyl stretching frequency is also affected. Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, resulting in a shift of the Amide I band to a lower wavenumber (a redshift) compared to a free carbonyl group. matanginicollege.ac.in

Studies on different polymorphs of related ureas, such as 1,3-bis(m-nitrophenyl)urea, have shown that IR spectroscopy can be used to monitor transformations between forms because their different hydrogen-bonding networks result in distinct IR spectra. researchgate.net This principle is directly applicable to the study of potential polymorphs of this compound, where differences in crystal packing would be reflected in the N-H and C=O stretching regions of their IR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with the aromatic ring and the urea carbonyl group. sciforschenonline.org While often used for quantification, this technique can also provide insights into intermolecular interactions. The formation of aggregates or specific hydrogen-bonding arrays can alter the electronic ground and excited states of the molecule, leading to changes in the absorption spectrum. mdpi.com

For example, the aggregation of chromophores can lead to:

Hypsochromic Shift (Blue Shift): Often observed for the formation of "H-aggregates," where chromophores are arranged in a parallel, face-to-face manner. mdpi.com

Bathochromic Shift (Red Shift): Characteristic of "J-aggregates," which involve a head-to-tail arrangement.

Emerging Research Directions and Future Perspectives for 3 Fluorophenylurea Chemistry

Integration with Advanced Materials Science

The incorporation of 3-fluorophenylurea and its derivatives into advanced materials is a rapidly growing area of research. The presence of the fluorophenyl group can significantly enhance the thermal stability, mechanical strength, and functional properties of polymers and composite materials. Its derivatives are being explored for creating materials with tailored characteristics for high-performance applications in sectors like aerospace and electronics. unileoben.ac.at

Research has demonstrated that integrating fluorinated phenylurea compounds into polymer matrices can lead to materials with improved properties. chemimpex.com These enhancements are attributed to the strong carbon-fluorine bond and the intermolecular interactions, such as hydrogen bonding, facilitated by the urea (B33335) moiety. This dual functionality makes this compound a valuable building block for designing smart surfaces and functional materials. unileoben.ac.atsmolecule.com

Table 1: Impact of Fluorophenylurea Derivatives on Polymer Properties

| Polymer Matrix | Fluorophenylurea Derivative | Observed Improvement in Properties | Potential Application |

|---|---|---|---|

| Epoxy Resin | 1,3-Bis(4-fluorophenyl)urea | Increased thermal resistance and tensile strength. | Automotive and aerospace components. |

| Polyurethane | N/A | Enhanced mechanical durability and chemical resistance. | High-performance coatings and films. researchgate.net |

This table is generated based on findings for fluorophenylurea derivatives to illustrate the potential impact of this compound in materials science.

Innovations in Green Chemistry Synthesis Methodologies

In line with the global push for sustainable chemical manufacturing, significant effort is being directed towards developing environmentally benign synthesis methods for this compound and related compounds. mlsu.ac.inyale.edu Traditional methods often rely on hazardous reagents like phosgene (B1210022). rsc.org Modern green chemistry approaches aim to replace these with safer alternatives, reduce waste, and improve energy efficiency. mlsu.ac.inyale.edu

Key innovations include:

Water as a Solvent: The use of water as a non-toxic and non-flammable solvent is a cornerstone of green synthesis. derpharmachemica.com Catalyst-free methods have been developed for the synthesis of N-substituted ureas in water, offering high yields and purity while simplifying product isolation through filtration. rsc.orgrsc.org

CO₂ as a C1 Source: Carbon dioxide is being explored as a renewable and non-toxic C1 building block to replace phosgene in urea synthesis. bohrium.com Metal-free processes have been developed that allow for the synthesis of various ureas from amines and CO₂ at ambient temperature and atmospheric pressure. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation offers a way to accelerate reactions, often leading to higher yields in shorter timeframes and under solvent-free or aqueous conditions. derpharmachemica.com

Atom Economy: New protocols are being designed to maximize atom economy, ensuring that a high proportion of the starting materials are incorporated into the final product, thereby minimizing waste. yale.eduacs.org

Table 2: Comparison of Synthesis Methods for Substituted Ureas

| Method | Key Reagents | Solvent | Conditions | Key Advantages |

|---|---|---|---|---|

| Traditional Phosgene Method | Amine, Phosgene | Organic Solvent | Varies | Established Method |

| Green Aqueous Method | Amine, Potassium Isocyanate | Water | Mild, Catalyst-free | Environmentally friendly, simple workup, scalable. rsc.orgrsc.org |

| CO₂-Based Synthesis | Amine, CO₂ | Varies | Room Temp, Atmospheric Pressure | Utilizes renewable feedstock, metal-free. bohrium.com |

Advanced Computational Predictions for Novel Derivatives and Reactivity

Computational chemistry has become an indispensable tool for accelerating research in this compound chemistry. jstar-research.com Techniques like Density Functional Theory (DFT) and molecular docking enable the prediction of molecular structures, properties, and reactivity, thereby guiding experimental work and reducing the need for extensive trial-and-error synthesis. jstar-research.comacademicjournals.orgbohrium.com

Computational models can predict a wide range of properties for novel this compound derivatives:

Electronic Properties: DFT calculations can model charge distribution, molecular orbitals, and reactivity indices, offering insights into how the fluorine substituent affects the molecule's electronic nature. jstar-research.comacademicjournals.org

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR), which is crucial for characterizing newly synthesized compounds. jstar-research.com

Biological Activity: Molecular docking simulations can predict the binding affinity of this compound derivatives to biological targets, such as enzymes, which is vital for drug discovery applications. bohrium.com For instance, computational studies have been used to correlate quantum chemical parameters with the corrosion inhibition potential of phenylurea derivatives. academicjournals.orgkenkyugroup.org

Table 3: Predictable Properties of this compound Derivatives via Computational Chemistry

| Property Class | Specific Parameter | Computational Method | Application |

|---|---|---|---|

| Structural | 3D Molecular Geometry, Conformational Analysis | Various (e.g., PM6-DH+) | Understanding spatial arrangement and stability. mdpi.com |

| Electronic | Charge Distribution, Molecular Orbitals, Fukui Functions | DFT | Predicting reaction sites for nucleophilic/electrophilic attack. academicjournals.org |

| Thermodynamic | Reaction Free Energies, Adsorption Energy | DFT | Assessing reaction feasibility and surface interactions. kenkyugroup.org |

| Spectroscopic | NMR, IR, UV-vis Spectra | TDDFT | Aiding in the identification and characterization of new compounds. jstar-research.commdpi.com |

Exploration of New Chemical Reactivity Profiles and Transformations

Research into the chemical reactivity of this compound is uncovering novel transformations that expand its utility as a synthetic building block. While reactions like hydrolysis and substitution are known, chemists are exploring more complex and selective reactions.

Emerging areas of reactivity research include:

Fluoride-Assisted Reactions: The fluoride (B91410) ion itself can act as a base or catalyst in various organic reactions. researchgate.net Its role in promoting reactions like proton abstraction could lead to new synthetic pathways involving this compound that are not accessible through conventional methods. researchgate.net

Directed C-H Functionalization: The urea moiety can act as a directing group, enabling the selective functionalization of C-H bonds on the phenyl ring. This allows for the precise introduction of new functional groups, creating complex derivatives from a simple precursor.

Novel Cyclization Reactions: The bifunctional nature of the urea group can be exploited in intramolecular cyclization reactions to form novel heterocyclic compounds, which are of significant interest in medicinal chemistry.

Enzyme-Catalyzed Transformations: The use of engineered enzymes is an exciting frontier for performing selective transformations on fluorinated molecules. acs.org Biocatalysis could enable highly stereoselective modifications of this compound or its derivatives, which are challenging to achieve with traditional chemical methods. acs.org Research has demonstrated the ability to engineer enzymes for the stereoselective fluoroalkylation of molecules. acs.org

Table 4: Summary of Chemical Transformations for Fluorophenylureas

| Reaction Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Hydrolysis | Acidic or basic conditions | 3-Fluoroaniline (B1664137), Urea | Basic reactivity profile. |

| Substitution | Nucleophiles (e.g., NaOH) | Substituted ureas | Modification of the urea group. |

| Fluoride-Catalyzed Rearrangement | Potassium fluoride | Isocyanates (intermediate) | Potential for novel isocyanate-based polymer synthesis. researchgate.net |

Q & A

What are the most reliable synthetic pathways for 3-Fluorophenylurea, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound typically involves coupling reactions between fluorophenyl isocyanates and amines or urea derivatives under controlled conditions. Key variables include solvent choice (e.g., DMF or THF), temperature (often 0–60°C), and catalysts (e.g., triethylamine). For example, a 2022 study reported a 72% yield using a two-step process: (1) fluorination of phenylurea precursors via nucleophilic substitution, followed by (2) purification via column chromatography .

Methodological Tip : Optimize solvent polarity to balance reactivity and byproduct formation. Validate purity using HPLC or NMR (e.g., characteristic ¹⁹F NMR shifts at δ -110 to -120 ppm) .

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Advanced Research Focus